2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
CAS No.:
Cat. No.: VC15672667
Molecular Formula: C25H22BrN5O2S
Molecular Weight: 536.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22BrN5O2S |
|---|---|
| Molecular Weight | 536.4 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H22BrN5O2S/c1-2-22(17-10-14-21(32)15-11-17)27-28-23(33)16-34-25-30-29-24(18-8-12-19(26)13-9-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-22+ |
| Standard InChI Key | PGFJGPJQNUQVKV-HPNDGRJYSA-N |
| Isomeric SMILES | CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)O |
| Canonical SMILES | CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates multiple pharmacophoric elements: a 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 4, a sulfanyl bridge at position 3, and an acetohydrazide side chain conjugated to a 4-hydroxyphenylpropylidene group . The (E)-configuration of the hydrazone bond is critical for its stereochemical stability .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 536.44 g/mol |
| CAS Number | 315182-21-9 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 119 Ų |
The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the hydroxyphenyl group contributes to hydrogen-bonding interactions with biological targets.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with a bromophenyl-substituted carboxylic acid derivative yields the 1,2,4-triazole core.
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Sulfanyl Bridge Introduction: Thiolation at position 3 of the triazole using a mercaptoacetic acid derivative .
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Hydrazide Conjugation: Reaction of the sulfanyl-acetic acid intermediate with 4-hydroxyphenylpropanal hydrazone under acidic conditions to form the (E)-hydrazone .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): -NMR confirms the (E)-configuration of the hydrazone bond via a characteristic singlet for the imine proton at δ 8.2–8.5 ppm.
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Infrared (IR) Spectroscopy: Peaks at 3250 cm (N–H stretch), 1660 cm (C=O), and 1590 cm (C=N) validate functional groups .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 537.4 [M+H] .
Biological Activities and Mechanistic Insights
Anticancer Activity
The bromophenyl group may intercalate DNA or inhibit topoisomerases. Preliminary studies on similar triazoles show:
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IC values of 12–45 µM against MCF-7 (breast) and A549 (lung) cancer cells.
α-Glucosidase Inhibition
The hydrazide moiety enhances binding to the enzyme’s active site. A related compound, 9n, exhibited 82.36% inhibition at 100 µM, surpassing acarbose (75.41%) . This suggests potential for diabetes management.
| Supplier | Purity | Price (mg) | Documentation |
|---|---|---|---|
| Merck KGaA | >95% | $250 | Limited COA |
| Sigma-Aldrich | Unverified | $300 | No analytical data |
| VulcanChem | Research-grade | $200 | Synthesis protocol |
Suppliers emphasize that the compound is sold “as-is” without warranties .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Target Identification: Use computational docking to predict interactions with kinases or GPCRs.
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Structure-Activity Optimization: Modify the hydroxyphenyl group to enhance solubility.
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